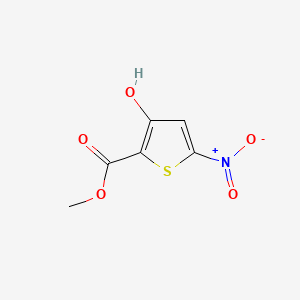

Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-hydroxy-5-nitrothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO5S/c1-12-6(9)5-3(8)2-4(13-5)7(10)11/h2,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJHDSFKNSOHWCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50715859 | |

| Record name | Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50715859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89380-77-8 | |

| Record name | 2-Thiophenecarboxylic acid, 3-hydroxy-5-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89380-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50715859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate, a substituted thiophene derivative of interest in medicinal chemistry and materials science. Due to the limited availability of a direct, one-pot synthesis in the current literature, this document outlines a rational, multi-step approach based on established chemical transformations of thiophene precursors.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a two-step process, commencing with the synthesis of a key intermediate, Methyl 3-hydroxythiophene-2-carboxylate, followed by a regioselective nitration.

An In-depth Technical Guide to the Chemical Properties of Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate is a substituted thiophene derivative with potential applications in medicinal chemistry and materials science. Thiophene-based compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. The presence of a nitro group, a strong electron-withdrawing group, significantly influences the electronic properties and reactivity of the thiophene ring, making this compound an interesting candidate for further investigation and as a building block in the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, including a detailed synthesis protocol, physical and chemical characteristics, and a discussion of the general reactivity and biological significance of related nitrothiophene compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 89380-77-8 | [1] |

| Molecular Formula | C₆H₅NO₅S | [1] |

| Molecular Weight | 203.173 g/mol | [1] |

| Melting Point | 110-111 °C (from Cyclohexane) | [2] |

| Boiling Point | 329.379 °C (Predicted) | [2] |

| Appearance | Not explicitly reported, likely a solid at room temperature. | |

| Solubility | Not explicitly reported. | |

| Storage | Keep in a dark place, sealed in a dry environment at room temperature. | [3] |

Spectroscopic Data:

-

¹H NMR (500 MHz, CDCl₃): δ 7.68 (s, 1H), 4.04 (s, 3H), 3.90 (s, 3H).

This information can be valuable for comparative purposes in the characterization of the title compound.

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound has been described and involves the nitration of a precursor.[1]

Materials:

-

Methyl 3-hydroxythiophene-2-carboxylate

-

Fuming Nitric Acid

-

Concentrated Sulfuric Acid

-

Ice-cold water

-

Diethyl ether (Et₂O)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of methyl 3-hydroxythiophene-2-carboxylate (11.05 g, 69.9 mmol) in sulfuric acid (40 mL) is cooled to a temperature between -10 °C and 0 °C.

-

Fuming nitric acid (4.0 mL, 95.0 mmol) is added portion-wise to the cooled solution over approximately 1 hour, maintaining the temperature within the specified range.

-

The reaction mixture is stirred for 2 hours at this temperature.

-

After 2 hours, the reaction mixture is carefully added dropwise onto approximately 200 mL of cold water.

-

The resulting solid precipitate, which is a mixture of the 4- and 5-nitro derivatives, is collected by filtration and washed with water.

-

The aqueous layer from the filtration is extracted with diethyl ether.

-

The combined organic extracts are washed with water until neutral, dried over sodium sulfate, and concentrated to yield further product.

Purification:

The crude product obtained is a mixture of the 4- and 5-nitro isomers. Further purification by techniques such as column chromatography or recrystallization is necessary to isolate the pure this compound.

Below is a graphical representation of the synthesis workflow.

Caption: Synthesis workflow for this compound.

Reactivity and Potential Biological Significance

The chemical reactivity of this compound is largely dictated by the interplay of the substituent groups on the thiophene ring. The electron-withdrawing nature of the nitro and carboxylate groups deactivates the ring towards electrophilic aromatic substitution, while making it more susceptible to nucleophilic aromatic substitution. The hydroxy group, being an electron-donating group, can influence the regioselectivity of reactions and can itself be a site for further chemical modification, such as etherification.

Nitrothiophenes, as a class of compounds, have been investigated for a variety of biological activities. The nitro group is a key pharmacophore in several antimicrobial drugs. The mechanism of action of many nitro-aromatic compounds involves the enzymatic reduction of the nitro group within the target organism, leading to the formation of reactive nitroso and hydroxylamino intermediates. These reactive species can then interact with and damage cellular macromolecules such as DNA, leading to cell death.

The potential biological activities of nitrothiophenes are summarized in the signaling pathway diagram below. This is a generalized representation based on the known effects of nitroaromatic compounds and may not be specific to this compound.

Caption: Generalized signaling pathway for the biological activity of nitrothiophenes.

Conclusion

This compound is a molecule of interest for chemical synthesis and potential drug discovery. This guide has provided the available information on its chemical and physical properties, a detailed experimental protocol for its synthesis, and an overview of the general reactivity and biological context of nitrothiophene derivatives. The lack of comprehensive spectroscopic and biological data for this specific compound highlights an opportunity for further research to fully elucidate its properties and potential applications. The provided synthesis protocol and general understanding of its chemical nature will serve as a valuable resource for researchers and scientists in the field.

References

In-depth Technical Guide: Spectroscopic Data of Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate

A comprehensive analysis of the spectroscopic properties, experimental protocols, and structural elucidation of Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate.

Introduction

This compound (CAS Number: 89380-77-8) is a substituted thiophene derivative. Thiophene and its derivatives are an important class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. The introduction of a nitro group and a hydroxyl group to the thiophene ring, along with a methyl carboxylate, is expected to confer specific chemical reactivity and potential biological activity. This document provides a summary of the available spectroscopic data for this compound and outlines the general experimental procedures for its synthesis and characterization.

Therefore, this guide will present a general overview of the expected spectroscopic characteristics based on the analysis of related compounds and will provide generalized experimental protocols.

Structural Information

The chemical structure of this compound is presented below.

Caption: Chemical structure of the target molecule.

Spectroscopic Data (Predicted)

Due to the absence of experimental data, the following tables summarize the expected spectroscopic characteristics for this compound. These predictions are based on the known spectral properties of similar thiophene derivatives and the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 - 9.0 | s | 1H | Thiophene H-4 |

| ~10.0 - 11.0 | br s | 1H | -OH |

| ~3.9 | s | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~160 - 165 | C=O |

| ~155 - 160 | C-OH |

| ~145 - 150 | C-NO₂ |

| ~120 - 125 | C-H (thiophene) |

| ~115 - 120 | C-COOCH₃ |

| ~52 - 54 | -OCH₃ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3500 | Broad | O-H stretch |

| ~1720 | Strong | C=O stretch (ester) |

| ~1520 and ~1340 | Strong | N-O asymmetric and symmetric stretch (nitro group) |

| ~1250 | Strong | C-O stretch (ester) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| ~217 | [M]⁺ (Molecular ion) |

| ~186 | [M - OCH₃]⁺ |

| ~158 | [M - COOCH₃]⁺ |

Experimental Protocols (Generalized)

The following sections describe generalized experimental protocols for the synthesis and spectroscopic analysis of compounds similar to this compound.

Synthesis

A plausible synthetic route to this compound would involve the nitration of a suitable precursor, such as Methyl 3-hydroxythiophene-2-carboxylate.

Workflow for a typical synthesis:

Caption: A generalized workflow for the synthesis.

Detailed Steps:

-

Reaction Setup: The starting material, Methyl 3-hydroxythiophene-2-carboxylate, would be dissolved in a suitable solvent (e.g., concentrated sulfuric acid) and cooled in an ice bath.

-

Nitration: A nitrating agent, typically a mixture of nitric acid and sulfuric acid, would be added dropwise to the cooled solution while maintaining a low temperature.

-

Reaction Monitoring: The progress of the reaction would be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture would be carefully poured onto crushed ice to quench the reaction. The resulting precipitate would be collected by filtration or the aqueous solution would be extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product would be purified using techniques such as recrystallization or column chromatography to yield the pure this compound.

Spectroscopic Analysis

Workflow for Spectroscopic Analysis:

Caption: A typical workflow for spectroscopic analysis.

Detailed Procedures:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A small amount of the purified compound would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a reference standard (e.g., TMS). The spectrum would be recorded on an NMR spectrometer (e.g., 400 MHz).

-

¹³C NMR: A more concentrated sample would be prepared in a similar manner, and the spectrum would be recorded, often requiring a larger number of scans for adequate signal-to-noise.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or as a thin film on a salt plate. The spectrum would be recorded over a typical range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The mass spectrum would be acquired using a mass spectrometer with a suitable ionization technique, such as electrospray ionization (ESI) or electron ionization (EI), to determine the molecular weight and fragmentation pattern of the compound.

-

Conclusion

While experimental spectroscopic data for this compound is not currently available in public databases, this guide provides a framework for its expected spectroscopic properties and the general experimental procedures for its synthesis and characterization. The predicted data and generalized protocols are based on established principles of organic spectroscopy and synthetic chemistry and can serve as a valuable resource for researchers interested in this and related compounds. Further experimental work is required to confirm these predictions and to fully elucidate the chemical and physical properties of this molecule.

References

The Promising Role of Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate as a Versatile Drug Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 3-hydroxy-5-nitrothiophene-2-carboxylate, a heterocyclic compound with significant potential as a key intermediate in the synthesis of novel pharmaceutical agents. This document consolidates available information on its synthesis, chemical properties, and potential applications in drug discovery, offering a valuable resource for researchers in medicinal chemistry and drug development.

Chemical Properties and Specifications

This compound is a substituted thiophene derivative characterized by the presence of a hydroxyl group at the 3-position, a nitro group at the 5-position, and a methyl carboxylate group at the 2-position. These functional groups impart a unique chemical reactivity to the molecule, making it a valuable scaffold for the synthesis of a diverse range of bioactive compounds.

| Property | Value |

| Molecular Formula | C₆H₅NO₅S |

| Molecular Weight | 203.17 g/mol |

| Appearance | Expected to be a solid |

| CAS Number | Not available |

Synthesis of this compound: Plausible Routes

Two potential retrosynthetic pathways are outlined below:

DOT Script for Retrosynthetic Analysis

Caption: Retrosynthetic analysis for the synthesis of the target molecule.

Route A: Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is a powerful method for the preparation of 3-hydroxy-2-thiophenecarboxylates.[1][2][3][4] This reaction typically involves the condensation of an α,β-acetylenic ester with a thioglycolate derivative in the presence of a base. To synthesize the target molecule, a nitro-substituted α,β-acetylenic ester would be required as a starting material.

Proposed Experimental Workflow:

DOT Script for Fiesselmann Synthesis Workflow

Caption: Proposed workflow for the Fiesselmann synthesis.

Route B: Gewald Aminothiophene Synthesis and Subsequent Modification

The Gewald reaction provides a versatile route to 2-aminothiophenes.[5][6][7] This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. For the synthesis of the target molecule, a subsequent diazotization of the amino group followed by hydrolysis would be necessary to introduce the hydroxyl group at the 3-position. A critical consideration is the potential lability of the 2-amino-5-nitrothiophene intermediate, which may require careful handling and optimization of reaction conditions.

Proposed Experimental Workflow:

DOT Script for Gewald Synthesis and Modification Workflow

Caption: Proposed workflow for the Gewald synthesis and subsequent modification.

Experimental Protocol: Synthesis of a Key Precursor, 5-Nitrothiophene-2-carboxylic acid

A detailed experimental protocol for a likely precursor, 5-nitrothiophene-2-carboxylic acid, is provided below. This protocol is adapted from established literature procedures.

Reaction Scheme:

5-Nitrothiophene-2-carbaldehyde → 5-Nitrothiophene-2-carboxylic acid

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Nitrothiophene-2-carbaldehyde | 157.15 | 1.0 g | 6.36 mmol |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | 614.76 | 7.82 g | 12.72 mmol |

| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - |

| Water | 18.02 | As needed | - |

| Ethyl acetate | 88.11 | As needed | - |

| Saturated sodium bicarbonate solution | - | As needed | - |

| 1 M Hydrochloric acid | 36.46 | As needed | - |

| Anhydrous sodium sulfate | 142.04 | As needed | - |

Procedure:

-

In a 100 mL round-bottom flask, dissolve 5-nitrothiophene-2-carbaldehyde (1.0 g, 6.36 mmol) in 20 mL of N,N-dimethylformamide (DMF).

-

To this solution, add a solution of Oxone® (7.82 g, 12.72 mmol) in 20 mL of water dropwise over 15 minutes at room temperature.

-

Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into 100 mL of cold water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-nitrothiophene-2-carboxylic acid.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Expected Yield and Purity:

-

Yield: 85-95%

-

Purity: >98% (as determined by HPLC and NMR)

Spectroscopic Data (Predicted)

While experimental spectroscopic data for this compound is not currently available, predicted data based on the analysis of similar structures is provided below.

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2-8.4 | s | 1H | H-4 |

| ~5.5-6.5 | br s | 1H | 3-OH |

| ~3.9 | s | 3H | -OCH₃ |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~150-155 | C-3 |

| ~145-150 | C-5 |

| ~130-135 | C-4 |

| ~120-125 | C-2 |

| ~53 | -OCH₃ |

IR (KBr, cm⁻¹):

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 | O-H stretch (broad) |

| ~1720 | C=O stretch (ester) |

| ~1540, ~1340 | N-O stretch (nitro group) |

| ~1250 | C-O stretch (ester) |

Role as a Drug Intermediate and Potential Biological Targets

The structural motifs present in this compound, namely the 3-hydroxythiophene and 5-nitrothiophene moieties, are found in various biologically active molecules. Thiophene-containing compounds are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

The nitro group can act as a bioisostere for other functional groups and can also be a key pharmacophoric element. Furthermore, the hydroxyl and carboxylate groups provide handles for further chemical modifications, allowing for the generation of diverse libraries of compounds for drug screening.

Given the prevalence of thiophene scaffolds in kinase inhibitors, a potential application of derivatives of this compound could be in the development of novel kinase inhibitors.

// Nodes for the pathway ligand [label="Growth Factor", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; receptor [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; mek [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; erk [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; transcription [label="Transcription Factors", fillcolor="#F1F3F4", fontcolor="#202124"]; response [label="Cellular Response\n(Proliferation, Survival)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; drug [label="Thiophene-based\nKinase Inhibitor\n(Potential Drug)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges to show the pathway and inhibition ligand -> receptor; receptor -> ras; ras -> raf; raf -> mek; mek -> erk; erk -> transcription; transcription -> response; drug -> raf [arrowhead=tee, color="#EA4335"]; drug -> mek [arrowhead=tee, color="#EA4335", style=dashed]; }

References

- 1. 5-NITROTHIOPHENE-2-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 2. Gewald reaction - Wikipedia [en.wikipedia.org]

- 3. Gewald Reaction [organic-chemistry.org]

- 4. spectrabase.com [spectrabase.com]

- 5. mdpi.com [mdpi.com]

- 6. sciforum.net [sciforum.net]

- 7. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential of Light: A Technical Guide to the Photophysical Properties of Substituted Thiophenes

For researchers, scientists, and drug development professionals, this in-depth guide explores the core photophysical properties of substituted thiophenes, a class of heterocyclic compounds with significant and tunable interactions with light. Their unique electronic structure makes them ideal candidates for a wide range of applications, from advanced biological imaging probes to next-generation photosensitizers in photodynamic therapy.

Thiophene derivatives are renowned for their versatile electronic and optical properties, which can be finely tuned through chemical substitution.[1][2] These modifications influence the electron density and conjugation within the thiophene ring system, directly impacting how the molecules absorb and emit light.[3][4] This guide provides a comprehensive overview of these properties, details the experimental methods used for their characterization, and presents key quantitative data to aid in the rational design of novel thiophene-based functional molecules.

Core Photophysical Properties: A Quantitative Overview

The photophysical behavior of substituted thiophenes is characterized by several key parameters, including their absorption and emission wavelengths (λ_abs and λ_em), fluorescence quantum yields (Φ_F), and excited-state lifetimes (τ_F). These properties are highly sensitive to the nature and position of substituents on the thiophene ring, the length of oligothiophene chains, and the surrounding solvent environment.[3][5][6]

The introduction of electron-donating or electron-withdrawing groups can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to shifts in the absorption and emission spectra.[7][8] For instance, donor-acceptor (D-π-A) architectures often exhibit intramolecular charge transfer (ICT) characteristics, resulting in large Stokes shifts and pronounced solvatochromism.[6]

Below are tables summarizing the photophysical data for a selection of substituted thiophenes, illustrating the impact of structural modifications.

Table 1: Photophysical Properties of α,α'-Oligothiophenes

| Oligomer | λ_abs (nm) | λ_em (nm) | Φ_F | τ_F (ns) | Φ_T |

| Th2 | 303 | 362 | 0.017 | 0.046 | 0.94 |

| Th3 | 354 | 407, 426 | 0.066 | 0.21 | 0.93 |

| Th4 | 392 | 437, 478 | 0.18 | 0.49 | 0.67 |

| Th5 | 417 | 482, 514 | 0.36 | 0.82 | 0.60 |

| Th6 | 436 | 502, 537 | 0.41 | 1.0 | 0.60 |

| Data sourced from a study on the solution fluorescence of unfunctionalized α,α'-oligothiophenes.[5] The absorption and emission spectra show a red shift with increasing chain length, accompanied by an increase in fluorescence quantum yield and lifetime.[5] |

Table 2: Photophysical Properties of Donor-π-Acceptor Thiophene Derivatives

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Φ_F | Δμ (D) |

| MOT | CHX | 361 | 428 | - | ~7.0 |

| MOT | DMSO | - | 473 | 0.78 | ~7.0 |

| DMAT | CHX | 397 | 458 | - | ~9.0 |

| DMAT | DMSO | - | 620 | 0.32 | ~9.0 |

| MOT: 2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile, DMAT: 4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile. The data illustrates the significant bathochromic shift in emission and change in fluorescence quantum yield with increasing solvent polarity, indicative of intramolecular charge transfer.[6] The change in dipole moment from the ground to the excited state (Δμ) is also presented.[6] |

Intersystem Crossing and Triplet State Dynamics

Beyond fluorescence, many thiophene derivatives exhibit efficient intersystem crossing (ISC) to populate the triplet excited state.[9] This property is crucial for applications such as photodynamic therapy (PDT), where the triplet state sensitizer transfers its energy to molecular oxygen to generate cytotoxic singlet oxygen.[10][11][12][13] The efficiency of ISC is influenced by factors like the heavy-atom effect (e.g., substitution with bromine or iodine) and the energy gap between the singlet and triplet excited states.[7][9][14]

Thiophene substitution has been shown to enhance ISC in arene photosensitizers by altering the relative energy levels of the singlet and triplet excited states.[7] Specifically, the introduction of a thienyl substituent can lead to energy-matched S1/T2 states, which promotes ISC.[7][15]

Experimental Protocols for Photophysical Characterization

Accurate determination of the photophysical properties of substituted thiophenes relies on a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelengths of maximum absorption (λ_abs) and the molar extinction coefficient (ε).

Methodology:

-

Sample Preparation: Prepare solutions of the thiophene derivative in a suitable spectroscopic-grade solvent (e.g., cyclohexane, acetonitrile, DMSO) at a concentration that yields an absorbance between 0.1 and 1.0 at the λ_abs. A typical starting concentration is 1 x 10⁻⁵ M.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λ_abs).

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Steady-State Fluorescence Spectroscopy

Objective: To determine the wavelengths of maximum emission (λ_em) and the relative fluorescence quantum yield (Φ_F).

Methodology:

-

Sample Preparation: Prepare dilute solutions of the sample and a well-characterized fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.546) with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source, monochromators for excitation and emission, and a detector.

-

Measurement:

-

Record the absorption spectra of both the sample and the standard.

-

Measure the fluorescence emission spectrum of the standard by exciting at a known wavelength.

-

Measure the fluorescence emission spectrum of the sample, exciting at the same wavelength as the standard.

-

-

Data Analysis:

-

Integrate the area under the emission curves for both the sample and the standard.

-

Calculate the fluorescence quantum yield of the sample (Φ_F,s) using the following equation: Φ_F,s = Φ_F,r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where 's' denotes the sample and 'r' denotes the reference standard, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[16]

-

Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)

Objective: To determine the fluorescence lifetime (τ_F).

Methodology:

-

Instrumentation: Utilize a TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode or a Ti:sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and timing electronics.

-

Measurement:

-

Excite the sample with short light pulses.

-

Measure the time delay between the excitation pulse and the detection of the first emitted photon.

-

Repeat this process millions of times to build up a histogram of photon arrival times.

-

-

Data Analysis:

-

Deconvolute the instrument response function (IRF) from the measured fluorescence decay curve.

-

Fit the resulting decay curve to one or more exponential functions to extract the fluorescence lifetime(s).

-

Logical Workflow for Thiophene-Based Photosensitizer Development

The development of novel thiophene-based photosensitizers for applications like photodynamic therapy follows a logical workflow, from initial design to preclinical evaluation.

References

- 1. Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Azothiophene-based molecular switches: influence of substituent position and solvent environment on photophysical behavior - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Azothiophene-based molecular switches: influence of substituent position and solvent environment on photophysical behavior - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP03027G [pubs.rsc.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08433F [pubs.rsc.org]

- 7. Effect of thiophene substitution on the intersystem crossing of arene photosensitizers - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 8. How do donor and acceptor substituents change the photophysical and photochemical behavior of dithienylethenes? The search for a water-soluble visible-light photoswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural and Electronic Factors Controlling the Efficiency and Rate of Intersystem Crossing to the Triplet State in Thiophene Polycyclic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thio and Seleno Derivatives of Angelicin as Efficient Triplet Harvesting Photosensitizers: Implications in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thiophene BODIPY-substituted cyclotriphosphazene-derived photosensitizers for photodynamic therapy applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 15. scispace.com [scispace.com]

- 16. nvlpubs.nist.gov [nvlpubs.nist.gov]

Structure Elucidation of Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of methyl 3-hydroxy-5-nitrothiophene-2-carboxylate. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a plausible synthetic pathway and presents predicted spectroscopic data based on established principles and data from analogous compounds. This guide is intended to serve as a robust framework for the synthesis, purification, and structural confirmation of this and similar thiophene derivatives.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned as a two-step process starting from commercially available reagents. The initial step involves the synthesis of the precursor, methyl 3-hydroxythiophene-2-carboxylate, followed by an electrophilic nitration reaction.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

Synthesis of Methyl 3-hydroxythiophene-2-carboxylate

This procedure is adapted from established literature methods for the synthesis of 3-hydroxythiophene esters.

Materials:

-

Methyl thioglycolate

-

Methyl 2-chloroacrylate

-

Sodium metal

-

Anhydrous Methanol

-

4 M Hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Prepare a 2 M solution of sodium methoxide by carefully adding sodium metal to anhydrous methanol under an inert atmosphere.

-

To the sodium methoxide solution, add methyl thioglycolate dropwise at room temperature.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add methyl 2-chloroacrylate to the reaction mixture, maintaining the temperature below 5 °C.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to 0 °C and quench the reaction by the slow addition of 4 M hydrochloric acid until the pH is neutral.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be purified by column chromatography on silica gel.

Synthesis of this compound

This protocol is a generalized procedure for the nitration of an activated thiophene ring.

Materials:

-

Methyl 3-hydroxythiophene-2-carboxylate

-

Acetic anhydride

-

Fuming nitric acid

-

Ice

Procedure:

-

Dissolve methyl 3-hydroxythiophene-2-carboxylate in acetic anhydride and cool the mixture to 0 °C in an ice-salt bath.

-

Slowly add a pre-cooled solution of fuming nitric acid in acetic anhydride dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.

-

Stir the reaction mixture at 0 °C and monitor its progress by TLC.

-

Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.

-

The precipitated solid product is collected by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

Dry the product under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Structure Elucidation Workflow

The structural confirmation of the synthesized this compound would involve a series of spectroscopic analyses.

Caption: General workflow for the structure elucidation process.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H4 | 8.0 - 8.5 | s | - |

| OH | 9.0 - 11.0 | br s | - |

| OCH₃ | 3.9 - 4.1 | s | - |

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 160 - 165 |

| C5 | 145 - 150 |

| C3 | 155 - 160 |

| C2 | 110 - 115 |

| C4 | 120 - 125 |

| OCH₃ | 52 - 55 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: Predicted FT-IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3200 - 3500 | Broad |

| C-H stretch (aromatic) | 3050 - 3150 | Medium |

| C=O stretch (ester) | 1710 - 1730 | Strong |

| N-O stretch (asymmetric) | 1500 - 1550 | Strong |

| N-O stretch (symmetric) | 1330 - 1370 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

| C-O stretch (ester) | 1200 - 1300 | Strong |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 203 | [M]⁺• (Molecular Ion) |

| 172 | [M - OCH₃]⁺ |

| 157 | [M - NO₂]⁺ |

| 145 | [M - COOCH₃]⁺ |

| 129 | [M - COOCH₃ - O]⁺ |

Conclusion

The structural elucidation of novel compounds such as this compound relies on a systematic approach involving plausible synthesis, rigorous purification, and comprehensive spectroscopic analysis. This guide provides a foundational framework for researchers to undertake the synthesis and characterization of this and related thiophene derivatives, which are of significant interest in the fields of medicinal chemistry and materials science. The predictive data herein should serve as a valuable reference for the confirmation of the target molecule's structure.

The Nitro Group on a Thiophene Ring: An In-depth Technical Guide to its Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

The introduction of a nitro group onto a thiophene ring profoundly influences its chemical reactivity, opening up a vast landscape of synthetic possibilities that are particularly relevant in the fields of medicinal chemistry and materials science. This electron-withdrawing substituent deactivates the thiophene ring towards electrophilic substitution while simultaneously activating it for nucleophilic aromatic substitution, a duality that makes nitrothiophenes versatile building blocks. This technical guide provides a comprehensive overview of the reactivity of the nitro group on the thiophene ring, complete with quantitative data, detailed experimental protocols, and visual representations of key chemical transformations.

Core Reactivity Principles

The reactivity of nitrothiophenes is dominated by the strong electron-withdrawing nature of the nitro group. This has two primary consequences:

-

Deactivation towards Electrophilic Aromatic Substitution (SEAr): Compared to the parent thiophene, which is highly reactive towards electrophiles, the nitro-substituted ring is significantly less nucleophilic. Electrophilic substitution, when it does occur, is directed to the positions meta to the nitro group.

-

Activation towards Nucleophilic Aromatic Substitution (SNAr): The nitro group powerfully stabilizes the negative charge of the Meisenheimer complex, the key intermediate in SNAr reactions.[1] This allows for the displacement of leaving groups, such as halogens, from the thiophene ring by a variety of nucleophiles.[2] This reaction is a cornerstone of nitrothiophene chemistry, enabling the introduction of diverse functionalities.

Key Chemical Transformations

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is arguably the most important transformation of nitrothiophenes in synthetic chemistry. The position of the nitro group and the leaving group on the thiophene ring, as well as the nature of the nucleophile and the reaction conditions, all play a crucial role in the outcome of the reaction.

dot

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr) on a nitrothiophene ring.

Quantitative Data on SNAr Reactions

The rate of SNAr reactions is highly dependent on the substituents on the thiophene ring and the nature of the nucleophile. The following table summarizes second-order rate constants for the reaction of various 2-methoxy-3-X-5-nitrothiophenes with secondary amines.

| Substituent (X) at C3 | Nucleophile | Solvent | Rate Constant (k) [L mol⁻¹ s⁻¹] |

| NO₂ | Pyrrolidine | Methanol | Data not available |

| CN | Pyrrolidine | Methanol | Data not available |

| SO₂CH₃ | Pyrrolidine | Methanol | Data not available |

| COCH₃ | Pyrrolidine | Methanol | Data not available |

| H | Pyrrolidine | Methanol | Data not available |

| Table compiled from data presented in theoretical studies; experimental values may vary.[1] |

Experimental Protocol: Nucleophilic Aromatic Substitution of 2-bromo-5-nitrothiophene with Piperidine

This protocol describes a typical SNAr reaction.

Materials:

-

2-bromo-5-nitrothiophene

-

Piperidine

-

Anhydrous Ethanol

-

Triethylamine

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-5-nitrothiophene (1.0 eq) in anhydrous ethanol to a concentration of approximately 0.1 M.

-

Add piperidine (1.1 eq) to the solution, followed by triethylamine (1.2 eq).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(piperidin-1-yl)-5-nitrothiophene.

Reduction of the Nitro Group

The nitro group on the thiophene ring can be readily reduced to an amino group, providing access to aminothiophenes, which are valuable precursors for the synthesis of a wide range of biologically active molecules and materials.

dot

Caption: General workflow for the reduction of a nitrothiophene to an aminothiophene.

Common Reducing Agents and Conditions

| Reducing Agent | Typical Conditions | Notes |

| Tin(II) chloride (SnCl₂) | Concentrated HCl, Ethanol, Reflux | A classic and reliable method. |

| Iron (Fe) powder | Acetic acid or NH₄Cl, Reflux | A cost-effective and mild reducing agent. |

| Catalytic Hydrogenation (H₂/Pd-C) | H₂ gas, Palladium on Carbon, Ethanol or Ethyl Acetate, RT | Often provides high yields and clean reactions. |

| Sodium Dithionite (Na₂S₂O₄) | Water/Methanol, RT | A mild reducing agent suitable for sensitive substrates. |

Experimental Protocol: Reduction of 2-nitrothiophene to 2-aminothiophene

This protocol details the reduction of a nitrothiophene using tin(II) chloride.

Materials:

-

2-nitrothiophene

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution (10 M)

-

Diethyl ether

Procedure:

-

In a round-bottom flask, suspend 2-nitrothiophene (1.0 eq) in ethanol.

-

Add a solution of tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid dropwise to the stirred suspension at room temperature.

-

Heat the reaction mixture to reflux for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture in an ice bath and carefully neutralize with a 10 M aqueous solution of sodium hydroxide until the pH is basic (pH > 10).

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-aminothiophene.

-

The product can be further purified by distillation or chromatography if necessary.

Suzuki-Miyaura Cross-Coupling

For nitrothiophenes bearing a halogen substituent, the Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl structures.

dot

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-bromo-5-nitrothiophene with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling.

Materials:

-

2-bromo-5-nitrothiophene

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

Procedure:

-

To a Schlenk flask, add 2-bromo-5-nitrothiophene (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain 2-phenyl-5-nitrothiophene.

Biological Significance of Nitrothiophenes

Nitrothiophenes are not merely synthetic intermediates; they are a class of compounds with significant and diverse biological activities. Their utility in drug development is a major driver for research into their chemistry.

Antimicrobial Activity

A significant body of research has demonstrated the potent antibacterial and antifungal properties of nitrothiophene derivatives.[3][4] The nitro group is often crucial for their mechanism of action, which can involve bioreduction within the target organism to generate reactive nitroso and hydroxylamine intermediates that are cytotoxic.[5][6]

Minimum Inhibitory Concentration (MIC) Data

The following table presents representative MIC values for a selection of nitrothiophene derivatives against various microorganisms.

| Compound | Organism | MIC (µg/mL) |

| 2-chloro-3,5-dinitrothiophene | E. coli | Data not available |

| 2-bromo-3,5-dinitrothiophene | E. coli | Data not available |

| 2,4-dinitrothiophene | E. coli | Data not available |

| 5-nitrothiophene-2-carbaldehyde | E. coli | Data not available |

| 2-nitrothiophene | E. coli | Negligible activity |

| Data extracted from various sources; specific values may vary depending on the experimental conditions.[3] |

Anticancer and Other Activities

Beyond their antimicrobial effects, nitrothiophenes have been investigated for a range of other therapeutic applications, including as anticancer agents and radiosensitizers.[7][8] The ability to synthetically modify the nitrothiophene scaffold through the reactions described in this guide allows for the fine-tuning of their biological activity and pharmacokinetic properties.

Conclusion

The nitro group is a powerful and versatile functional group that profoundly influences the reactivity of the thiophene ring. Its electron-withdrawing properties unlock a rich chemistry, particularly in the realm of nucleophilic aromatic substitution, which enables the synthesis of a vast array of functionalized thiophenes. The straightforward reduction of the nitro group to an amine and the participation of halonitrothiophenes in cross-coupling reactions further expand their synthetic utility. For researchers in drug development, the inherent biological activity of many nitrothiophene derivatives, coupled with the synthetic tools available to modify their structure, makes this class of compounds a continuing source of inspiration for the discovery of new therapeutic agents. This guide provides a foundational understanding and practical protocols to explore the fascinating and synthetically valuable chemistry of nitrothiophenes.

References

- 1. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of a series of nitrothiophenes with basic or electrophilic substituents and evaluation as radiosensitizers and as bioreductively activated cytotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

In-Depth Technical Guide: Stability and Storage of Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the stability and recommended storage conditions for Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate based on publicly available data and established scientific principles. It is intended for informational purposes for a technical audience. Specific quantitative stability data for this compound is limited in the public domain; therefore, this guide also outlines recommended protocols for conducting detailed stability studies.

Introduction

This compound is a substituted thiophene derivative with potential applications in medicinal chemistry and materials science. The presence of a nitro group, a hydroxyl group, and a methyl ester on the thiophene ring suggests potential susceptibility to various degradation pathways, including hydrolysis, oxidation, and photolysis. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in research and development. This guide summarizes the known storage conditions and provides a framework for comprehensive stability testing.

Physicochemical Properties and Recommended Storage

While detailed physicochemical data is not extensively published, the basic properties and supplier-recommended storage conditions are summarized below. Adherence to these conditions is the first step in ensuring the short-term stability of the compound.

| Property | Data |

| Molecular Formula | C₆H₅NO₅S |

| Molecular Weight | 203.17 g/mol |

| Appearance | Solid (form may vary) |

| Recommended Storage Temperature | 2-8°C[1] or Room Temperature[2] |

| Light Protection | Store in a dark place[1][2] |

| Atmosphere | Sealed in a dry environment/under inert atmosphere |

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways under stress conditions. The electron-withdrawing nature of the nitro group can influence the reactivity of the thiophene ring.

A hypothetical degradation pathway is illustrated below. Key potential reactions include:

-

Hydrolysis: The methyl ester is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.

-

Oxidation: The thiophene ring and the hydroxyl group can be susceptible to oxidation.

-

Photodegradation: Aromatic nitro compounds can be sensitive to light, potentially leading to complex degradation products.

Caption: Hypothetical degradation pathways for this compound.

Experimental Protocols for Stability Studies

To definitively determine the stability of this compound, a forced degradation study is recommended. The following protocols are based on ICH guidelines and best practices for stability testing of chemical compounds.

Forced Degradation (Stress Testing) Protocol

The objective of a forced degradation study is to identify potential degradation products and establish the intrinsic stability of the molecule.

Workflow for Forced Degradation Study:

Caption: A typical experimental workflow for a forced degradation study.

Detailed Methodologies:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

-

Incubate the solution at 60°C for 24 hours.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.

-

-

Basic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

Keep the solution at room temperature for 24 hours.

-

At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute for analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

At specified time points, withdraw an aliquot and dilute for analysis.

-

-

Thermal Degradation:

-

Solid State: Place a known amount of the solid compound in a controlled temperature oven at 80°C for 7 days.

-

Solution State: Heat the stock solution at 80°C for 7 days.

-

Analyze samples at specified time points.

-

-

Photolytic Degradation:

-

Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze the samples after exposure.

-

Proposed Stability-Indicating Analytical Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable starting point for developing a stability-indicating assay. The addition of a mass spectrometer (LC-MS) would be highly beneficial for the identification of degradation products.

| Parameter | Proposed Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid or an appropriate buffer) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | To be determined by UV-Vis spectral scan of the parent compound (likely in the 250-350 nm range) |

| Column Temperature | 25-30°C |

| Injection Volume | 10-20 µL |

Method Validation: The developed analytical method should be validated according to ICH Q2(R1) guidelines, including specificity (in the presence of degradation products), linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

Summary and Recommendations

The stability of this compound is a critical parameter for its use in research and development. While specific stability data is not widely published, general handling and storage guidelines recommend keeping the compound in a cool, dark, and dry place.

For applications requiring a thorough understanding of its stability, a comprehensive forced degradation study as outlined in this guide is essential. The development and validation of a stability-indicating analytical method are paramount for accurately quantifying the compound and its potential degradation products. The protocols provided herein offer a robust framework for researchers to generate the necessary stability data to ensure the quality and reliability of their work.

References

Methodological & Application

Application Notes and Protocols for Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate, a key intermediate in the synthesis of various active compounds, and detail experimental protocols for assessing its biological activity.[1] Based on the known bioactivities of structurally related nitrothiophene and 3-hydroxythiophene derivatives, this compound holds promise for screening as an antibacterial and antioxidant agent.[2][3]

Chemical Properties

| Property | Value |

| CAS Number | 89380-77-8 |

| Molecular Formula | C₆H₅NO₅S |

| Molecular Weight | 203.17 g/mol |

Potential Applications

Thiophene-based compounds are recognized for their diverse pharmacological activities.[4] Specifically, derivatives of 3-hydroxythiophene-2-carboxamide have demonstrated notable antibacterial and antioxidant properties.[3] Given its structural similarity, this compound is a candidate for investigation in the following areas:

-

Antibacterial Drug Discovery: As a scaffold for the development of novel antibiotics. Nitro-containing heterocyclic compounds have a long history in antimicrobial research.[5]

-

Antioxidant Research: For the identification of new agents that can mitigate oxidative stress.

-

Synthetic Chemistry: As a versatile building block for the synthesis of more complex, biologically active molecules.[6]

Experimental Protocols

The following are detailed protocols for evaluating the antibacterial and antioxidant potential of this compound.

Antibacterial Activity Screening: Broth Microdilution Assay

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of the test compound against various bacterial strains.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

-

Mueller-Hinton Broth (MHB)

-

Dimethyl sulfoxide (DMSO)

-

Sterile 96-well microplates

-

Spectrophotometer (600 nm)

-

Incubator (37°C)

Procedure:

-

Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.

-

Bacterial Inoculum Preparation: Culture the bacterial strains in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in fresh MHB.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution with MHB to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

-

Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.

-

Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubation: Incubate the microplate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Workflow for Antibacterial Screening:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

Application Notes and Protocols for Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate is a versatile building block in organic synthesis, primarily utilized in the construction of complex heterocyclic systems. The presence of both an electron-withdrawing nitro group and a hydroxyl group on the thiophene ring imparts unique reactivity, making it a valuable precursor for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Overview of Applications

The primary application of this compound and its analogs lies in its use as a scaffold for the synthesis of fused heterocyclic systems, most notably thieno[3,2-b]thiophenes. The nitro group at the 5-position activates the thiophene ring for nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functionalities.

Key applications include:

-

Synthesis of Thieno[3,2-b]thiophene Derivatives: This class of compounds is of significant interest due to their electronic properties, making them suitable for applications in organic electronics such as organic field-effect transistors (OFETs) and organic photovoltaics. The synthetic strategy often involves the displacement of the nitro group by a sulfur-containing nucleophile, followed by an intramolecular cyclization.

-

Precursor for Biologically Active Molecules: The thiophene core is a common motif in many pharmaceuticals. By functionalizing this compound, novel thiophene-containing molecules with potential therapeutic activities can be accessed.

-

Building Block for Complex Heterocycles: The multiple functional groups on the molecule allow for a variety of chemical transformations, enabling its use in the synthesis of diverse and complex heterocyclic structures.

Key Reactions and Mechanisms

The most prominent reaction involving this compound analogs is the nucleophilic aromatic substitution (SNAr) of the nitro group. The electron-withdrawing nature of the nitro and carboxylate groups sufficiently activates the thiophene ring for attack by nucleophiles, particularly at the position bearing the nitro group.

A general workflow for the synthesis of thieno[3,2-b]thiophenes from a related starting material, dimethyl 3-nitrothiophene-2,5-dicarboxylate, is depicted below. This provides a model for the expected reactivity of this compound.

Caption: General workflow for the synthesis of thieno[3,2-b]thiophenes.

Experimental Protocols

The following protocols are based on procedures reported for analogous 3-nitrothiophene derivatives and may require optimization for this compound.[1][2][3]

General Protocol for Nucleophilic Aromatic Substitution with Thiolates

This protocol describes the displacement of the nitro group with a sulfur nucleophile, a key step in the synthesis of thieno[3,2-b]thiophene precursors.

Materials:

-

This compound (1.0 eq)

-

Sulfur nucleophile (e.g., methyl thioglycolate, 1.1 eq)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., DMF, Acetone)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add this compound and the chosen solvent.

-

Add the base (e.g., K₂CO₃) to the solution.

-

Slowly add the sulfur nucleophile (e.g., methyl thioglycolate) to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol for Base-Promoted Intramolecular Cyclization

This protocol outlines the subsequent step to form the thieno[3,2-b]thiophene ring system from the product of the SNAr reaction.

Materials:

-

3-(Alkylthio)thiophene derivative (from protocol 3.1) (1.0 eq)

-

Base (e.g., NaOMe in Methanol, KOt-Bu in THF)

-

Anhydrous solvent (e.g., Methanol, THF)

-

Standard glassware for inert atmosphere synthesis

-

Magnetic stirrer

Procedure:

-

Dissolve the 3-(alkylthio)thiophene derivative in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a solution of the base (e.g., sodium methoxide in methanol) to the reaction mixture.

-

Allow the reaction to stir at room temperature or with gentle heating, monitoring by TLC.

-

Once the reaction is complete, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting thieno[3,2-b]thiophene derivative by column chromatography or recrystallization.

Data Presentation

The following table summarizes typical reaction conditions and yields for the synthesis of thieno[3,2-b]thiophenes from a related starting material, dimethyl 3-nitrothiophene-2,5-dicarboxylate, which can serve as a reference.[1]

| Starting Material | Nucleophile | Base | Solvent | Product | Yield (%) |

| Dimethyl 3-nitrothiophene-2,5-dicarboxylate | Methyl thioglycolate | K₂CO₃ | DMF | Dimethyl 3-((2-methoxy-2-oxoethyl)thio)thiophene-2,5-dicarboxylate | 93 |

| Dimethyl 3-nitrothiophene-2,5-dicarboxylate | Thiophenol | K₂CO₃ | DMF | Dimethyl 3-(phenylthio)thiophene-2,5-dicarboxylate | 88 |

| Dimethyl 3-nitrothiophene-2,5-dicarboxylate | 2-Mercaptoethanol | K₂CO₃ | DMF | Dimethyl 3-((2-hydroxyethyl)thio)thiophene-2,5-dicarboxylate | 81 |

Visualization of Synthetic Pathway

The following diagram illustrates a plausible synthetic pathway for the conversion of this compound to a thieno[3,2-b]thiophene derivative.

Caption: Proposed synthesis of a thieno[3,2-b]thiophene derivative.

Disclaimer: The experimental protocols and reaction schemes provided are based on literature precedents for structurally similar compounds. These may require optimization for the specific substrate, this compound. All laboratory work should be conducted with appropriate safety precautions.

References

- 1. BJOC - Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate [beilstein-journals.org]

- 2. Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates [mdpi.com]

Application Notes and Protocols for the Derivatization of Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-based compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The molecule, Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate, presents a versatile scaffold for the development of novel drug candidates. Its key functional groups—the hydroxyl, nitro, and carboxylate moieties—offer multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.

This document provides detailed application notes and experimental protocols for the strategic derivatization of this compound. The described modifications are aimed at exploring the structure-activity relationships (SAR) and developing new chemical entities with enhanced therapeutic potential. The primary derivatization strategies covered include:

-

O-Alkylation: Modification of the 3-hydroxy group to introduce a variety of substituents, potentially influencing lipophilicity and target binding.

-

Amide Formation: Conversion of the 2-carboxylate group into a diverse library of amides to explore hydrogen bonding interactions and modulate pharmacokinetic properties.

-

Nitro Group Reduction and Subsequent Acylation: Transformation of the 5-nitro group into an amino group, which can then be further functionalized, opening up new avenues for structural diversification.

-

Suzuki Coupling via Halogenation: Introduction of aryl or heteroaryl moieties through palladium-catalyzed cross-coupling reactions, enabling significant extension of the molecular framework.

These derivatization pathways provide a robust platform for generating a library of novel compounds for biological screening and lead optimization in drug discovery programs.

Derivatization Strategies and Medicinal Chemistry Rationale

The derivatization of this compound can be systematically approached to explore its potential in medicinal chemistry. The following diagram illustrates the key derivatization pathways from the parent molecule.

Caption: Derivatization pathways of this compound.

Quantitative Data

While specific quantitative data for derivatives of this compound is not extensively available in the public domain, the following tables present data for closely related thiophene derivatives to illustrate the potential impact of these modifications on biological activity and reaction efficiency.

Table 1: Antibacterial Activity of 3-Hydroxy and 3-Amino Thiophene-2-Carboxamide Derivatives

| Compound ID | R Group | 3-Substituent | Bacterial Strain | Inhibition Zone (mm) | % Activity vs. Standard |

| 3b | 4-methoxyphenyl | -OH | B. subtilis | 18 | 78.3 |

| 3b | 4-methoxyphenyl | -OH | P. aeruginosa | 18 | 78.3 |

| 3b | 4-methoxyphenyl | -OH | S. aureus | 17 | 70.8 |

| 7b | 4-methoxyphenyl | -NH2 | P. aeruginosa | 20 | 86.9 |

| 7b | 4-methoxyphenyl | -NH2 | S. aureus | 20 | 83.3 |

| 7b | 4-methoxyphenyl | -NH2 | B. subtilis | 19 | 82.6 |

Data adapted from a study on substituted thiophene-2-carboxamides.[1] This data suggests that the presence of an amino group at the 3-position can enhance antibacterial activity compared to a hydroxyl group.

Table 2: Antioxidant Activity of Substituted Thiophene-2-Carboxamide Derivatives

| Compound ID | R Group | 3-Substituent | % Inhibition |

| 3a | Phenyl | -OH | 54.9 |

| 3b | 4-methoxyphenyl | -OH | 45.2 |

| 3c | 4-chlorophenyl | -OH | 28.4 |

| 7a | Phenyl | -NH2 | 62.0 |

| 7b | 4-methoxyphenyl | -NH2 | 55.3 |

| 7c | 4-chlorophenyl | -NH2 | 46.9 |

| Ascorbic Acid | - | - | 88.44 |

Adapted from a study on substituted thiophene-2-carboxamides.[1] The results indicate that the 3-amino derivatives generally exhibit higher antioxidant activity than the 3-hydroxy counterparts.

Table 3: Reaction Yields for Nucleophilic Aromatic Substitution of a 3-Nitrothiophene Derivative

| Entry | Alkylating Agent | Product | Yield (%) |

| 1 | 4-(Chloromethyl)benzonitrile | 3-(4-cyanobenzyl)thio derivative | 85 |

| 2 | Bromoacetonitrile | 3-(cyanomethyl)thio derivative | 91 |

| 3 | Phenacyl chloride | 3-(phenacyl)thio derivative | 62 |

| 4 | 2-Chloro-1-(4-fluorophenyl)ethan-1-one | 3-(4-fluorophenacyl)thio derivative | 69 |

| 5 | 2-(Chloroacetyl)thiophene | 3-[(thiophen-2-yl)carbonylmethyl]thio derivative | 76 |

Data from the derivatization of dimethyl 3-nitrothiophene-2,5-dicarboxylate.[3] This demonstrates the feasibility of high-yielding nucleophilic substitution on a similar nitrothiophene core.

Experimental Protocols

The following are detailed protocols for the key derivatization reactions of this compound.

Protocol 1: O-Alkylation of the 3-Hydroxy Group

This protocol describes the synthesis of 3-alkoxy-5-nitrothiophene-2-carboxylate derivatives.

Workflow Diagram:

Caption: Workflow for O-alkylation.

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Potassium carbonate (K2CO3) or Sodium hydride (NaH)

-

Anhydrous N,N-dimethylformamide (DMF) or acetone

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Round-bottom flask, magnetic stirrer, condenser (if heating)

Procedure:

-

To a stirred solution of this compound (1.0 mmol) in anhydrous DMF (10 mL), add potassium carbonate (1.5 mmol).

-

Add the desired alkyl halide (1.2 mmol) to the mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours or heat to 60-80 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 25 mL).

-

Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired O-alkylated derivative.

Protocol 2: Amide Formation from the 2-Carboxylate Group

This protocol outlines the synthesis of N-substituted 3-hydroxy-5-nitrothiophene-2-carboxamides.

Workflow Diagram:

Caption: Workflow for amide formation.

Materials:

-

This compound

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF) / Water

-

Primary or secondary amine

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous DMF

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

Step 1: Hydrolysis of the Ester

-

Dissolve this compound (1.0 mmol) in a mixture of THF (5 mL) and water (5 mL).

-

Add LiOH (1.5 mmol) and stir the mixture at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).

-

Acidify the reaction mixture with 1M HCl to pH 2-3 and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over Na2SO4, and concentrate to yield the carboxylic acid.

Step 2: Amide Coupling

-

Dissolve the carboxylic acid from Step 1 (1.0 mmol) in anhydrous DMF (10 mL).

-

Add HATU (1.2 mmol), the desired amine (1.1 mmol), and DIPEA (2.0 mmol).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (20 mL).

-